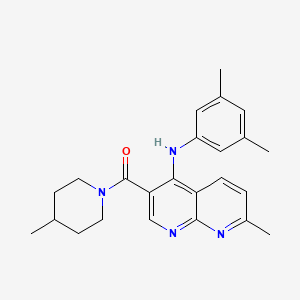![molecular formula C24H23FN4O2 B2976529 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1207037-88-4](/img/structure/B2976529.png)
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with a molecular formula of C23H22FN3O2. This compound is characterized by the presence of a quinoline ring, a piperidine ring, and various functional groups, including a cyano group, a fluoro group, and a methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Quinoline Ring: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Cyano and Fluoro Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the fluoro group can be added through electrophilic fluorination.
Formation of the Piperidine Ring: This can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone react to form the piperidine ring.
Coupling of the Quinoline and Piperidine Rings: This step involves the use of coupling reagents such as EDCI or DCC to form the amide bond between the quinoline and piperidine rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as halogens for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid
- 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
Uniqueness
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to the presence of both the cyano and fluoro groups on the quinoline ring, as well as the methoxyphenyl group on the piperidine ring. These functional groups contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-31-20-5-2-16(3-6-20)14-28-24(30)17-8-10-29(11-9-17)23-18(13-26)15-27-22-7-4-19(25)12-21(22)23/h2-7,12,15,17H,8-11,14H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBVOHIXYMTQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2976447.png)
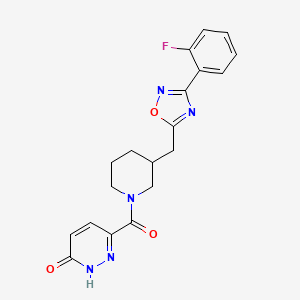
![Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate](/img/structure/B2976449.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2976452.png)
![7-(2-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2976454.png)
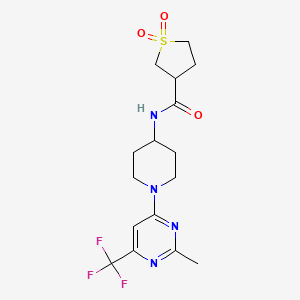
![4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2976456.png)
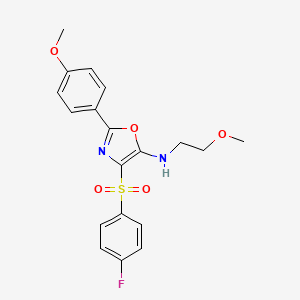
![N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylacetamide](/img/structure/B2976459.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2976462.png)
![N-(3-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2976464.png)
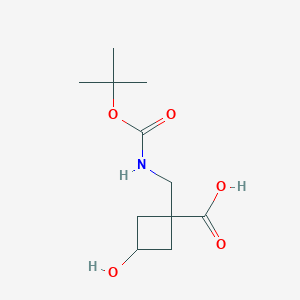
![3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one](/img/structure/B2976468.png)
